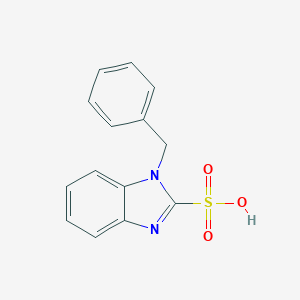

1-benzyl-1H-benzimidazole-2-sulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzylbenzimidazole-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c17-20(18,19)14-15-12-8-4-5-9-13(12)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYLMBSADYHHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378260 | |

| Record name | 1-benzyl-1H-benzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90331-20-7 | |

| Record name | 1-benzyl-1H-benzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 1-benzyl-1H-benzimidazole-2-sulfonic acid"

An In-depth Technical Guide to the Synthesis and Characterization of 1-benzyl-1H-benzimidazole-2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for this compound. Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities. This document outlines a two-step synthetic pathway, starting with the preparation of a 1-benzyl-1H-benzimidazole-2-thiol intermediate, followed by its oxidation to the target sulfonic acid. Detailed experimental protocols are provided, along with expected characterization data based on analogous compounds reported in the literature. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry and drug discovery.

Introduction

Benzimidazoles are bicyclic heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings. This scaffold is a crucial pharmacophore in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The incorporation of a sulfonic acid group at the 2-position and a benzyl group at the 1-position of the benzimidazole core is anticipated to modulate the compound's physicochemical properties and biological activity. This guide details a feasible synthetic approach and the analytical techniques required for the unambiguous characterization of this compound.

Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed via a two-step reaction sequence, as illustrated in the workflow diagram below. The initial step involves the synthesis of the key intermediate, 1-benzyl-1H-benzimidazole-2-thiol, from N-benzyl-o-phenylenediamine and carbon disulfide. The subsequent step is the oxidation of the thiol group to a sulfonic acid using a suitable oxidizing agent.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-benzyl-1H-benzimidazole-2-thiol

Materials:

-

N-benzyl-o-phenylenediamine

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve N-benzyl-o-phenylenediamine (1 equivalent) and potassium hydroxide (1.2 equivalents) in ethanol.

-

To this solution, add carbon disulfide (1.5 equivalents) dropwise at room temperature with constant stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

-

Acidify the mixture with dilute hydrochloric acid until a precipitate is formed.

-

Filter the solid precipitate, wash it thoroughly with cold water, and dry it under a vacuum.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 1-benzyl-1H-benzimidazole-2-thiol.

Step 2: Synthesis of this compound

Materials:

-

1-benzyl-1H-benzimidazole-2-thiol

-

Hydrogen peroxide (H₂O₂, 30% solution)

-

Glacial acetic acid

Procedure:

-

Suspend 1-benzyl-1H-benzimidazole-2-thiol (1 equivalent) in glacial acetic acid in a round-bottom flask.

-

Cool the suspension in an ice bath and slowly add hydrogen peroxide (3-4 equivalents) dropwise while maintaining the temperature below 10 °C.

-

After the addition, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction by TLC to confirm the disappearance of the starting material.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

Characterization

The synthesized compound should be characterized using a combination of spectroscopic and analytical techniques to confirm its structure and purity.

Characterization Workflow

Caption: Workflow for the characterization of the final product.

Expected Spectroscopic and Analytical Data

The following tables summarize the expected quantitative data for the characterization of this compound, based on data for structurally related compounds.

Table 1: Expected ¹H NMR Data (in DMSO-d₆, δ in ppm)

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Benzyl CH₂ | ~5.5 | s |

| Aromatic (Benzyl) | 7.2 - 7.4 | m |

| Aromatic (Benzimidazole) | 7.3 - 7.8 | m |

| SO₃H | > 10 (broad) | s |

Table 2: Expected ¹³C NMR Data (in DMSO-d₆, δ in ppm)

| Carbon | Expected Chemical Shift (ppm) |

| Benzyl CH₂ | ~48 |

| Aromatic (Benzimidazole) | 110 - 145 |

| Aromatic (Benzyl) | 127 - 136 |

| C2 (Benzimidazole) | ~150 |

Table 3: Expected FT-IR Data (cm⁻¹)

| Functional Group | Expected Absorption Band (cm⁻¹) |

| O-H (Sulfonic acid) | 3200 - 2500 (broad) |

| C-H (Aromatic) | 3100 - 3000 |

| C-H (Aliphatic) | 2950 - 2850 |

| C=N, C=C | 1620 - 1450 |

| S=O (asymmetric) | 1250 - 1150 |

| S=O (symmetric) | 1080 - 1010 |

| S-O | ~800 |

Table 4: Expected Mass Spectrometry Data

| Ion | Expected m/z |

| [M+H]⁺ | Calculated for C₁₄H₁₃N₂O₃S |

| [M-H]⁻ | Calculated for C₁₄H₁₁N₂O₃S |

Potential Biological Significance

While the specific biological activities of this compound have not been reported, the benzimidazole scaffold is a well-established pharmacophore. The diagram below illustrates the diverse biological activities associated with benzimidazole derivatives, suggesting potential areas of investigation for the title compound.

Caption: Known biological activities of benzimidazole derivatives.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical transformations, and the characterization plan employs standard analytical techniques. The provided expected data will serve as a useful reference for researchers undertaking the synthesis of this and related novel benzimidazole derivatives for potential applications in drug discovery and development.

An In-depth Technical Guide on 1-benzyl-1H-benzimidazole-2-sulfonic acid (CAS Number 90331-20-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. Their isosteric relationship with naturally occurring purines allows for interaction with various biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The compound 1-benzyl-1H-benzimidazole-2-sulfonic acid combines the benzimidazole scaffold with a benzyl group at the N-1 position and a sulfonic acid group at the C-2 position. These substitutions are anticipated to modulate the compound's physicochemical properties and biological activity. This guide provides a technical overview of its synthesis, potential biological activities, and experimental considerations, based on established knowledge of related compounds.

Chemical Properties and Data

Quantitative experimental data for this compound is scarce in the public domain. The following table summarizes basic chemical identifiers and computed properties.

| Property | Value | Source |

| CAS Number | 90331-20-7 | ChemicalBook[1] |

| Molecular Formula | C₁₄H₁₂N₂O₃S | ChemicalBook[1] |

| Molecular Weight | 288.32 g/mol | ChemicalBook[1] |

| Purity | 95% (as per some commercial suppliers) | - |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on the synthesis of analogous N-substituted benzimidazole-2-sulfonic acids, a plausible synthetic route would involve the N-alkylation of benzimidazole-2-sulfonic acid.[2]

Proposed Experimental Protocol: N-Benzylation of Benzimidazole-2-sulfonic acid

This proposed protocol is based on general methods for the N-alkylation of benzimidazole derivatives. Optimization of reaction conditions would be necessary.

Materials:

-

1H-Benzimidazole-2-sulfonic acid (CAS 40828-54-4)

-

Benzyl bromide (or benzyl chloride)

-

Potassium hydroxide (KOH) or another suitable base

-

Anhydrous Dimethylformamide (DMF) or a similar polar aprotic solvent

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

Salt Formation: In a round-bottom flask, dissolve 1H-benzimidazole-2-sulfonic acid in anhydrous DMF. Add 2 equivalents of a base, such as potassium hydroxide, to form the dipotassium salt.[2]

-

Alkylation: To the solution, add 1.1 equivalents of benzyl bromide dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the aqueous phase with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

Direct evidence of the biological activity of this compound is not available. However, the activities of structurally related compounds provide insights into its potential therapeutic applications.

Antimicrobial Activity

Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties. 1H-Benzimidazole-2-sulfonic acid has been identified as a glutamate racemase (GR) inhibitor, making it a candidate for developing antibacterial drugs.[3][4] The introduction of a benzyl group at the N-1 position could enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial efficacy.

Anticancer Activity

Many N-benzyl substituted benzimidazoles exhibit potent anticancer activity.[5] These compounds can target various components of cancer cell signaling, including tyrosine kinases, Raf kinase, and phosphatidylinositol 3-kinase. The sulfonic acid group may influence solubility and interactions with biological targets.

Anti-inflammatory Activity

Benzimidazole derivatives have been reported to possess anti-inflammatory properties by interacting with targets such as cyclooxygenases (COX).[6]

Hypothetical Signaling Pathway Involvement

Given the known activities of related compounds, this compound could potentially modulate pathways involved in cell proliferation, microbial metabolism, or inflammation. A hypothetical screening cascade to identify its biological targets is presented below.

Caption: A logical workflow for the biological evaluation of the target compound.

Conclusion

This compound is a compound of interest within the broader class of pharmacologically significant benzimidazoles. While direct experimental data is lacking, this guide provides a framework for its synthesis and potential biological evaluation based on established knowledge of related structures. Further research is warranted to elucidate the specific properties and therapeutic potential of this compound. Researchers are encouraged to use the proposed methodologies as a starting point for their investigations.

References

- 1. This compound | 90331-20-7 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 1H-BENZIMIDAZOLE-2-SULFONIC ACID | 40828-54-4 [chemicalbook.com]

- 4. 1H-BENZIMIDAZOLE-2-SULFONIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. archives.ijper.org [archives.ijper.org]

- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of 1-Benzyl-1H-benzimidazole-2-sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the complete structure elucidation of 1-benzyl-1H-benzimidazole-2-sulfonic acid. The following sections detail the predicted spectroscopic and crystallographic data, based on analogous compounds, and provide standardized experimental protocols for the synthesis and characterization of this molecule. This document is intended to serve as a practical resource for researchers engaged in the synthesis and analysis of novel benzimidazole derivatives.

Chemical Structure

IUPAC Name: this compound CAS Number: 90331-20-7 Molecular Formula: C₁₄H₁₂N₂O₃S Molecular Weight: 288.32 g/mol

Technical Guide: Spectroscopic and Analytical Characterization of 1-benzyl-1H-benzimidazole-2-sulfonic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed framework for the spectroscopic characterization of 1-benzyl-1H-benzimidazole-2-sulfonic acid. It includes standardized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Data is presented in a structured tabular format to facilitate analysis. Furthermore, a logical workflow for the synthesis and subsequent analytical characterization of novel benzimidazole derivatives is provided, offering a strategic guide for research and development.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₁₄H₁₂N₂O₃S Molecular Weight: 288.32 g/mol CAS Number: 90331-20-7[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the molecular structure of the compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Table 1: ¹H NMR Spectroscopic Data (Placeholder) Solvent: DMSO-d₆, Frequency: 500 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.5 (broad s) | Singlet | 1H | SO₃H |

| 7.80 - 7.75 | Multiplet | 2H | Benzimidazole Ar-H |

| 7.40 - 7.25 | Multiplet | 7H | Benzimidazole Ar-H & Benzyl Ar-H |

| 5.60 | Singlet | 2H | CH₂ -Ph |

Table 2: ¹³C NMR Spectroscopic Data (Placeholder) Solvent: DMSO-d₆, Frequency: 125 MHz

| Chemical Shift (δ) ppm | Assignment |

| 152.0 | C -SO₃H (Benzimidazole C2) |

| 142.5 | Quaternary Ar-C |

| 135.8 | Quaternary Ar-C |

| 129.0 | Benzyl Ar-C H |

| 128.2 | Benzyl Ar-C H |

| 127.5 | Benzyl Ar-C H |

| 124.0 | Benzimidazole Ar-C H |

| 115.0 | Benzimidazole Ar-C H |

| 48.5 | C H₂-Ph |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule based on the absorption of infrared radiation.

Table 3: FTIR Spectroscopic Data (Placeholder) Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Broad | O-H stretch (from SO₃H) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1620 | Sharp | C=N stretch (imidazole) |

| 1580, 1490, 1450 | Medium-Sharp | Aromatic C=C stretch |

| 1250 | Strong | S=O stretch (sulfonic acid) |

| 1080 | Strong | S-O stretch (sulfonic acid) |

| 740 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and aiding in structural elucidation.

Table 4: Mass Spectrometry Data (Placeholder) Ionization Mode: Electrospray Ionization (ESI)

| m/z (Mass-to-Charge Ratio) | Ion Type | Assignment |

| 289.06 | [M+H]⁺ | Protonated molecular ion |

| 287.04 | [M-H]⁻ | Deprotonated molecular ion |

| 209.08 | [M-SO₃H+H]⁺ | Loss of sulfonic acid group |

| 91.05 | [C₇H₇]⁺ | Benzyl fragment (tropylium ion) |

Experimental Protocols

NMR Spectroscopy

A sample of approximately 5-10 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer at ambient temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

FTIR Spectroscopy

A small amount of the solid sample (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press. The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution is introduced into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Mass spectra are acquired in both positive and negative ion modes over a mass range of m/z 50-500.

Workflow and Pathway Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent analytical characterization of a novel benzimidazole derivative like this compound.

Caption: Generalized workflow for synthesis and characterization of benzimidazoles.

References

Navigating the Solubility Landscape of 1-benzyl-1H-benzimidazole-2-sulfonic acid in Organic Solvents: A Technical Guide

For Immediate Release

Predicted Solubility Profile

1-benzyl-1H-benzimidazole-2-sulfonic acid possesses a molecular architecture that suggests a nuanced solubility behavior. The presence of the highly polar sulfonic acid group (-SO₃H) imparts a strong hydrophilic character, promoting solubility in polar solvents. Conversely, the benzimidazole core and the benzyl group are nonpolar, contributing to its lipophilic nature and favoring solubility in less polar organic solvents.

This duality implies that the solubility of this compound will be highly dependent on the specific organic solvent. It is anticipated to exhibit greater solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in polar protic solvents like lower-chain alcohols (e.g., methanol, ethanol). Its solubility is expected to be limited in nonpolar solvents such as hexane and toluene. One study noted that related compounds were modified to enhance aqueous solubility, suggesting that the parent compound may have limited solubility in water.[1]

Factors Influencing Solubility

The interplay of intermolecular forces will govern the dissolution of this compound in a given organic solvent. The key interactions at play are:

-

Hydrogen Bonding: The sulfonic acid group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with protic solvents.

-

Dipole-Dipole Interactions: The polarity of the benzimidazole ring and the sulfonic acid group will lead to dipole-dipole interactions with polar solvent molecules.

-

Van der Waals Forces: The nonpolar benzyl and benzimidazole moieties will interact with nonpolar solvents primarily through weaker van der Waals forces.

The balance of these forces will ultimately determine the extent to which the solute-solute and solvent-solvent interactions are overcome to form new solute-solvent interactions.

Caption: Intermolecular forces influencing solubility.

Quantitative Solubility Data

As of the latest literature review, specific quantitative data on the solubility of this compound in a range of organic solvents has not been published. The following table is provided as a template for researchers to populate with their experimentally determined data.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Dichloromethane | ||||

| Ethyl Acetate | ||||

| Tetrahydrofuran (THF) | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Toluene | ||||

| Hexane |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents using the isothermal saturation method.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

For finer suspensions, centrifuge the vials at a high speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed/pre-cooled pipette to maintain the experimental temperature.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

-

Caption: Workflow for solubility determination.

This guide provides a foundational understanding and a practical framework for investigating the solubility of this compound in organic solvents. The outlined experimental protocol, when executed with precision, will yield valuable data to inform its application in research and development.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-benzyl-1H-benzimidazole-2-sulfonic acid

Introduction

1-benzyl-1H-benzimidazole-2-sulfonic acid belongs to the benzimidazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of a sulfonic acid group can modify the physicochemical properties of the parent molecule, such as solubility and acidity, which can be crucial for pharmaceutical applications. Understanding the thermal stability and decomposition profile of this compound is essential for determining its suitability for various manufacturing processes, storage conditions, and therapeutic applications. This technical guide provides a comprehensive overview of the expected thermal behavior of this compound, including potential decomposition pathways and recommended experimental protocols for its analysis.

Predicted Thermal Stability

Based on the analysis of related compounds, this compound is expected to exhibit relatively high thermal stability. The benzimidazole core is known for its robustness. However, the sulfonic acid moiety is typically the point of thermal degradation in aromatic sulfonic acids.

Table 1: Thermal Decomposition Data of Related Benzimidazole Derivatives

| Compound | Decomposition Temperature (Td) at 5% weight loss (°C) | Analytical Method | Reference |

| 4-Phenyl-1H-benzimidazole derivative (4-PIMCFTPA) | 350 | TGA | [1] |

| 4-Benzyl-1H-benzimidazole derivative (4-BICFTPA) | 304 | TGA | [1] |

| Triphenylamine-benzimidazole derivatives | 399 - 454 | TGA | [2] |

Table 2: General Thermal Decomposition Range of Aromatic Sulfonic Acids

| Compound Class | Decomposition Temperature Range (°C) | Key Decomposition Process | Reference |

| Aromatic Sulfonic Acids | 200 - 300 | Desulfonation | [3] |

It is anticipated that the decomposition of this compound would be initiated by the cleavage of the carbon-sulfur bond of the sulfonic acid group. The stability of aryl sulfonic acids is known to be influenced by factors such as temperature, pH, and the presence of salts.[4]

Experimental Protocols

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of benzimidazole derivatives.[5][6][7]

-

Step 1: Synthesis of 1-benzyl-1H-benzimidazole. This can be achieved through the condensation of N-benzyl-o-phenylenediamine with an appropriate C1 source, such as formic acid or a suitable aldehyde followed by oxidation. Microwave-assisted synthesis has been shown to be an efficient method for preparing 1,2-disubstituted benzimidazoles.[5]

-

Step 2: Sulfonation of 1-benzyl-1H-benzimidazole. The synthesized 1-benzyl-1H-benzimidazole can then be sulfonated at the 2-position. This may be achieved using a sulfonating agent such as chlorosulfonic acid or oleum. The reaction conditions would need to be carefully controlled to favor substitution at the desired position.

To experimentally determine the thermal stability and decomposition of this compound, the following protocols are recommended:

-

Thermogravimetric Analysis (TGA):

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the dried sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Inert, typically nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Rate: A linear heating rate of 10 °C/min or 20 °C/min is commonly used.[2]

-

Temperature Range: From ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 800 °C).[1]

-

-

Data Analysis: The TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition (Td), the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass.

-

-

Differential Scanning Calorimetry (DSC):

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the dried sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Experimental Conditions:

-

Atmosphere: Inert, typically nitrogen or argon, at a flow rate of 20-50 mL/min.

-

Heating Rate: A controlled heating rate, often matching the TGA experiment (e.g., 10 °C/min).

-

Temperature Range: From ambient temperature to a temperature beyond any expected thermal events.

-

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting, solid-solid transitions) and exothermic events (e.g., decomposition, crystallization).

-

Visualization of Methodologies and Pathways

Caption: Workflow for the synthesis and thermal analysis of this compound.

The primary thermal decomposition pathway for aromatic sulfonic acids is desulfonation, which involves the cleavage of the C-S bond.[8] Upon heating, aryl sulfonic acids can decompose to produce toxic fumes of sulfur oxides.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. openaccess.wgtn.ac.nz [openaccess.wgtn.ac.nz]

- 5. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 9. ARYL SULFONIC ACIDS, LIQUID, WITH NOT MORE THAN 5% FREE SULFURIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Isomers of 1-benzyl-1H-benzimidazole-2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-benzyl-1H-benzimidazole-2-sulfonic acid and its potential isomers. While direct experimental data on the specific positional isomers of this compound is limited in publicly available literature, this document extrapolates from known benzimidazole chemistry to present a theoretical framework for their structure, potential synthesis, and characterization. This guide also includes detailed information on the parent compound and related structures, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction

Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities. The compound this compound combines the structural features of a benzimidazole core, a benzyl group, and a sulfonic acid moiety, suggesting its potential for diverse biological interactions. Understanding the portfolio of its isomers is crucial for comprehensive structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

This guide will explore the potential positional isomers of this compound, discuss hypothetical synthetic strategies, and provide an overview of the analytical techniques for their characterization.

Potential Isomers of this compound

The primary isomers of this compound are positional isomers, where the sulfonic acid group and the benzyl group are located at different positions on the benzimidazole scaffold or the benzyl ring.

Positional Isomers of the Sulfonic Acid Group on the Benzimidazole Ring

The sulfonic acid group can potentially be located at positions 4, 5, 6, or 7 of the benzimidazole ring.

-

1-benzyl-1H-benzimidazole-4-sulfonic acid

-

1-benzyl-1H-benzimidazole-5-sulfonic acid

-

1-benzyl-1H-benzimidazole-6-sulfonic acid

-

1-benzyl-1H-benzimidazole-7-sulfonic acid

Positional Isomers with the Benzyl Group on the Benzene Ring

While less common for a "1-benzyl" designated compound, isomers could exist where the benzyl group is attached to the benzene portion of the benzimidazole.

Positional Isomers with the Sulfonic Acid Group on the Benzyl Ring

The sulfonic acid group could also be positioned on the benzyl ring, leading to isomers such as:

-

1-(2-sulfobenzyl)-1H-benzimidazole-2-sulfonic acid

-

1-(3-sulfobenzyl)-1H-benzimidazole-2-sulfonic acid

-

1-(4-sulfobenzyl)-1H-benzimidazole-2-sulfonic acid

The following diagram illustrates the potential positional isomers of this compound.

Caption: Positional isomers of this compound.

Synthesis of this compound and its Isomers

Hypothetical Synthetic Pathway

A plausible synthetic route could involve two main steps: the benzylation of a benzimidazole precursor followed by sulfonation, or the condensation of a benzylated o-phenylenediamine with a suitable reagent to form the benzimidazole ring, which is then sulfonated. The regioselectivity of the sulfonation step would be critical in obtaining the desired isomers.

The following diagram outlines a potential synthetic workflow.

Caption: Hypothetical workflow for the synthesis and separation of isomers.

Key Experimental Considerations

-

Benzylation: The N-benzylation of benzimidazole can be achieved using a benzyl halide (e.g., benzyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride in an appropriate solvent like DMF or acetonitrile.

-

Sulfonation: The sulfonation of 1-benzyl-1H-benzimidazole could be attempted using fuming sulfuric acid (oleum) or chlorosulfonic acid. The reaction conditions (temperature, reaction time, and concentration of the sulfonating agent) would need to be carefully optimized to control the degree and position of sulfonation. It is anticipated that sulfonation would occur on the benzene ring of the benzimidazole moiety, likely at the 5- or 6-position due to electronic effects.

-

Isomer Separation: The resulting mixture of isomers would likely require separation and purification using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Physicochemical Properties and Characterization

The physicochemical properties of the individual isomers are expected to differ, influencing their solubility, polarity, and ultimately their biological activity.

Predicted Properties

| Property | This compound | Positional Isomers (General Trend) |

| Molecular Formula | C₁₄H₁₂N₂O₃S | C₁₄H₁₂N₂O₃S |

| Molecular Weight | ~300.33 g/mol | ~300.33 g/mol |

| Solubility | Likely soluble in polar organic solvents and aqueous bases. | Solubility may vary depending on the position of the sulfonic acid group. |

| pKa | The sulfonic acid group will be strongly acidic. | pKa values may show slight variations. |

Analytical Characterization

The structural elucidation of the synthesized isomers would rely on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for determining the substitution pattern on the benzimidazole and benzyl rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula of the isomers.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, particularly the sulfonic acid group (S=O and O-H stretches).

Biological and Pharmacological Relevance

While no specific biological data for the isomers of this compound have been reported, the benzimidazole scaffold is present in numerous FDA-approved drugs. The introduction of a sulfonic acid group can modulate the pharmacokinetic properties of a molecule, such as increasing water solubility and altering its ability to interact with biological targets.

Conclusion

This technical guide has provided a theoretical framework for understanding the isomers of this compound. Although experimental data on these specific compounds is scarce, the principles of benzimidazole chemistry allow for the postulation of their structures and potential synthetic routes. Further research is warranted to synthesize and characterize these isomers, which will be essential for exploring their potential as novel therapeutic agents. The information presented here serves as a valuable starting point for researchers and scientists in the field of drug discovery and development.

A Technical Guide to the Synthesis of 1-Benzyl-1H-Benzimidazole Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive literature review and technical guide on the proposed synthetic routes for 1-benzyl-1H-benzimidazole sulfonic acid. Due to a lack of direct published methods for this specific molecule, this guide details plausible synthetic pathways based on established protocols for the N-benzylation of benzimidazoles and the sulfonation of the benzimidazole core. Detailed experimental methodologies, quantitative data from analogous reactions, and logical workflow diagrams are presented to assist researchers in the design and execution of synthetic strategies for this compound and its derivatives.

Introduction

Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with activities including antimicrobial, anticancer, and antihypertensive properties. The incorporation of a benzyl group at the N-1 position and a sulfonic acid moiety onto the benzimidazole scaffold can significantly modulate the compound's physicochemical properties, such as solubility and acidity, and potentially its biological activity. This guide explores the synthesis of 1-benzyl-1H-benzimidazole sulfonic acid, a molecule for which a direct synthetic route has not been prominently reported. The following sections outline proposed synthetic strategies by combining well-documented reactions for N-alkylation and sulfonation of the benzimidazole ring system.

Proposed Synthetic Pathways

Two primary retrosynthetic approaches are considered for the synthesis of 1-benzyl-1H-benzimidazole sulfonic acid. The choice between these routes may depend on the desired position of the sulfonic acid group and the compatibility of the functional groups with the reaction conditions.

-

Route A: N-benzylation of benzimidazole followed by electrophilic sulfonation of the resulting 1-benzyl-1H-benzimidazole. This route is expected to yield the sulfonic acid group on the benzene portion of the benzimidazole core.

-

Route B: Initial preparation of a benzimidazole sulfonic acid intermediate, followed by N-benzylation. This approach allows for the synthesis of isomers that may not be accessible through Route A, such as the 2-sulfonic acid derivative.

The logical workflow for these proposed synthetic routes is illustrated in the diagram below.

A Technical Deep Dive into Benzimidazole Sulfonic Acid Derivatives: From Discovery to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold, a versatile heterocyclic aromatic compound, has been a cornerstone in medicinal chemistry for over a century. The introduction of the sulfonic acid moiety to this privileged structure has given rise to a class of compounds with a remarkable breadth of applications, from early discoveries as UV filters to their current investigation as potent therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of benzimidazole sulfonic acid derivatives, detailing key synthetic methodologies, summarizing their diverse biological activities with quantitative data, and illustrating their mechanisms of action through signaling pathway diagrams.

A Journey Through Time: The Discovery and History of Benzimidazole Sulfonic Acid Derivatives

The story of benzimidazole derivatives begins in 1872 with the first synthesis of the parent benzimidazole ring. However, the specific exploration of sulfonic acid-functionalized benzimidazoles gained momentum in the early 20th century. A pivotal moment in the history of this class of compounds was the discovery of 2-phenyl-1H-benzimidazole-5-sulfonic acid in 1933 as an effective ultraviolet (UV) filter.[1] This discovery paved the way for the development of a new class of sunscreen agents.

The journey from UV filters to therapeutic agents has been marked by significant milestones:

-

Mid-20th Century: Following the discovery of the benzimidazole core in Vitamin B12, research into the biological activities of benzimidazole derivatives intensified, leading to the development of anthelmintic drugs. While not all were sulfonic acid derivatives, this period established the therapeutic potential of the benzimidazole scaffold.

-

Late 20th Century to Present: The advent of high-throughput screening and rational drug design has led to the exploration of benzimidazole sulfonic acid derivatives for a wide array of therapeutic targets. Researchers have synthesized and evaluated numerous derivatives for their potential as antibacterial, antifungal, anticancer, and enzyme-inhibiting agents.[2][3][4] This has led to the identification of compounds with significant biological activity, including the inhibition of key signaling pathways involved in disease progression.

Synthesis of the Core Scaffold: Experimental Methodologies

The synthesis of benzimidazole sulfonic acid derivatives typically involves two key strategies: the direct sulfonation of a pre-formed benzimidazole ring or the use of a sulfonated starting material in the cyclization step to form the benzimidazole core.

General Synthesis Workflow

The most common approach to synthesizing the benzimidazole ring is the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde, often under acidic conditions. The sulfonic acid group can be introduced before or after this cyclization.

Caption: General synthetic routes to benzimidazole sulfonic acid derivatives.

Detailed Experimental Protocol: Synthesis of 2-Phenyl-1H-benzimidazole-5-sulfonic acid

This protocol describes a common method for the synthesis of the foundational UV filter, 2-phenyl-1H-benzimidazole-5-sulfonic acid, via the sulfonation of 2-phenylbenzimidazole.

Materials:

-

2-Phenylbenzimidazole

-

Concentrated Sulfuric Acid (98%)

-

Water

Procedure:

-

In a reaction vessel, carefully add 2-phenylbenzimidazole (1.0 equivalent) in batches to an excess of concentrated sulfuric acid (e.g., 7.5 equivalents) while maintaining the temperature between 40-50 °C.

-

After the addition is complete, heat the reaction mixture to 85 °C.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC) until the consumption of the starting material is nearly complete (typically <1%).

-

Cool the reaction mixture and carefully pour it into a beaker containing cold water to precipitate the product.

-

Stir the mixture at an elevated temperature (e.g., 80 °C) for approximately 1 hour.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with hot water to remove any remaining acid.

-

Dry the purified 2-phenylbenzimidazole-5-sulfonic acid under vacuum.

Biological Activities and Quantitative Data

Benzimidazole sulfonic acid derivatives have demonstrated a wide spectrum of biological activities. The following tables summarize key quantitative data from various studies.

Table 1: Antibacterial and Antifungal Activity

| Compound ID | Target Organism | Activity | MIC (µg/mL) | Reference |

| BSA-1 | Candida albicans | Antifungal | 32-64 | [5] |

| BSA-1 | Aspergillus brasiliensis | Antifungal | 32-64 | [5] |

| BSA-2 | Gram-positive bacteria | Antibacterial | 0.1-0.5 mg/mL | [5] |

| BSA-2 | Gram-negative bacteria | Antibacterial | 0.1-0.5 mg/mL | [5] |

| BTSH-1 | Microbial and Fungal Strains | Antimicrobial | 32-64 | [6][7] |

Table 2: Anticancer and Enzyme Inhibitory Activity

| Compound ID | Cell Line / Enzyme | Activity | IC₅₀ (µM) | Reference |

| BTSH-2 | PC-3 (Prostate Cancer) | Antiproliferative | 55-106 | [6][7] |

| BTSH-2 | HepG2 (Liver Cancer) | Antiproliferative | 55-106 | [6][7] |

| BTSH-2 | HEK293 (Human Embryonic Kidney) | Antiproliferative | 55-106 | [6][7] |

| PBSA | SKOV-3 (Ovarian Cancer) | Inhibition of cell invasion & proliferation | - | [7] |

| Various | Protein Kinases (e.g., CK2) | Kinase Inhibition | Varies | [3][8] |

Mechanism of Action: Signaling Pathway Inhibition

A key aspect of the therapeutic potential of benzimidazole sulfonic acid derivatives lies in their ability to modulate cellular signaling pathways.

Inhibition of the MKK3/6-p38 MAPK Pathway in Ovarian Cancer

2-Phenylbenzimidazole-5-sulfonic acid (PBSA) has been shown to inhibit the proliferation and invasion of ovarian cancer cells by targeting the MKK3/6-p38 MAPK signaling pathway.[7] This inhibition leads to the downregulation of matrix metalloproteinases (MMPs) and cyclin-dependent kinases (Cdks), which are crucial for cancer cell progression.

References

- 1. Novel functions for 2‐phenylbenzimidazole‐5‐sulphonic acid: Inhibition of ovarian cancer cell responses and tumour angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Benzimidazole-Based Sulfonic Acids as Catalysts in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of benzimidazole-based sulfonic acids as catalysts in various organic reactions. While specific data for 1-benzyl-1H-benzimidazole-2-sulfonic acid as a catalyst is not extensively available in the public domain, this report focuses on the broader class of benzimidazole sulfonic acids and their derivatives, which have demonstrated significant catalytic activity. These compounds serve as efficient, often recyclable, Brønsted acid catalysts for a variety of organic transformations, including the synthesis of heterocyclic compounds of pharmaceutical interest.

Introduction to Benzimidazole-Based Sulfonic Acid Catalysis

Benzimidazole scaffolds functionalized with sulfonic acid groups are a class of Brønsted acid catalysts that have gained attention in organic synthesis. These catalysts combine the structural features of the benzimidazole moiety with the strong proton-donating ability of the sulfonic acid group. This combination can lead to unique catalytic properties, including high efficiency, selectivity, and, in the case of heterogeneous catalysts, ease of separation and recyclability. Their applications are particularly notable in condensation reactions for the synthesis of various heterocyclic frameworks.

Applications in Organic Synthesis

Benzimidazole-based sulfonic acid catalysts have been successfully employed in several types of organic reactions. The primary applications lie in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in many pharmaceutical agents.

2.1. Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles

A significant application of this class of catalysts is in the synthesis of benzimidazoles, benzoxazoles, and benzothiazoles. These reactions typically involve the condensation of an o-phenylenediamine, 2-aminophenol, or 2-aminothiophenol with an aldehyde or carboxylic acid. The sulfonic acid catalyst protonates the carbonyl group, activating it for nucleophilic attack by the amino group of the other reactant, thereby facilitating the cyclization and dehydration steps.

2.2. Multi-Component Coupling Reactions

Brønsted acidic ionic liquids (BAILs) derived from imidazole and benzimidazole sulfonic acids have shown high catalytic activity in multi-component coupling reactions.[1] These reactions are highly valuable in combinatorial chemistry and drug discovery for the rapid generation of complex molecules from simple starting materials in a single step.

2.3. Acetalization Reactions

Novel Brønsted acidic ionic liquids based on the benzimidazolium cation have been effectively used as catalysts for the acetalization of aromatic aldehydes with diols.[2] This reaction is a common method for the protection of carbonyl groups in multi-step organic synthesis.

2.4. Esterification Reactions

Heterogeneous catalysts prepared by encapsulating benzimidazole-based acidic ionic liquids within metal-organic frameworks (MOFs) have been utilized for esterification reactions, such as the esterification of oleic acid.[3]

Quantitative Data Summary

The following tables summarize the performance of various benzimidazole-based sulfonic acid catalysts in different organic reactions.

Table 1: Catalytic Synthesis of 2-Substituted Benzimidazoles

| Catalyst | Reactants | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Sulfonic acid functionalized CoFe2O4 | o-phenylenediamine, Benzaldehyde | Ethanol | Room Temp. | 0.5 | 95 | [4] |

| Sulfonic acid functionalized silica | o-phenylenediamine, Benzaldehyde | - | Room Temp. | - | High | [5] |

| Brønsted acidic ionic liquid gel | o-phenylenediamine, Benzoic acid | Solvent-free | 130 | 5 | 92 | [6] |

Table 2: Catalytic Synthesis of Benzothiazoles

| Catalyst | Reactants | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |

| Sulfonic acid functionalized CoFe2O4 | 2-aminothiophenol, Benzaldehyde | Ethanol | Room Temp. | 10 | 98 | [4] |

| Fe3O4@SiO2-S-Bu-SO3H MNPs | 2-aminothiophenol, various aldehydes | - | - | 3-11 | 90-98 | [7] |

Table 3: Acetalization of Benzaldehyde with Ethylene Glycol

| Catalyst | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |

| [PSebim]HSO4 | 80 | 2 | 98 | 100 | [2] |

Experimental Protocols

4.1. Synthesis of a Representative Catalyst: Sulfonic Acid Functionalized Benzimidazolium-Based Ionic Liquid

This protocol describes the synthesis of a Brønsted acidic ionic liquid based on a benzimidazolium cation, which can be used as a catalyst.

Materials:

-

Benzimidazole

-

1,4-Butane sultone

-

Sulfuric acid

-

Toluene

-

Ethyl acetate

Procedure:

-

A mixture of equimolar amounts of benzimidazole and 1,4-butane sultone in toluene is heated to reflux for 24 hours.

-

The reaction mixture is cooled to room temperature, and the resulting white precipitate (zwitterion) is filtered, washed with ethyl acetate, and dried under vacuum.

-

The zwitterion is then mixed with an equimolar amount of sulfuric acid at room temperature and stirred for 8 hours.

-

The resulting viscous liquid is the Brønsted acidic ionic liquid, [HSO3-Bu-Bim]HSO4. The product is washed with ethyl acetate and dried under vacuum.

4.2. General Protocol for the Catalytic Synthesis of 2-Substituted Benzimidazoles

This protocol outlines a general procedure for the synthesis of 2-substituted benzimidazoles using a benzimidazole-based sulfonic acid catalyst.

Materials:

-

o-phenylenediamine

-

Substituted aldehyde

-

Benzimidazole-based sulfonic acid catalyst (e.g., 5 mol%)

-

Ethanol (or solvent-free)

Procedure:

-

In a round-bottom flask, a mixture of o-phenylenediamine (1 mmol), the substituted aldehyde (1 mmol), and the benzimidazole-based sulfonic acid catalyst (e.g., 5 mol%) in ethanol (10 mL) is prepared.

-

The reaction mixture is stirred at room temperature (or heated as required) for the appropriate time (monitored by TLC).

-

Upon completion of the reaction, the solvent is evaporated under reduced pressure.

-

The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to afford the pure 2-substituted benzimidazole.

-

If a heterogeneous catalyst is used, it can be recovered by filtration after the reaction, washed, dried, and reused for subsequent reactions.

Visualizations

Diagram 1: Synthesis of a Benzimidazole-Based Brønsted Acidic Ionic Liquid

References

- 1. Synthesis and applications of novel imidazole and benzimidazole based sulfonic acid group functionalized Brönsted acidic ionic liquid catalysts [dspace.iitrpr.ac.in:8080]

- 2. Novel Brønsted acidic ionic liquids based on benzimidazolium cation: Synthesis and catalyzed acetalization of aromatic aldehydes with diols - East China Normal University [pure.ecnu.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

Application of 1-benzyl-1H-benzimidazole-2-sulfonic Acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] This heterocyclic system, formed by the fusion of benzene and imidazole rings, is structurally analogous to naturally occurring purines, allowing its derivatives to interact with various biological targets.[3] The incorporation of a sulfonic acid moiety at the 2-position and a benzyl group at the 1-position of the benzimidazole ring, yielding 1-benzyl-1H-benzimidazole-2-sulfonic acid, presents a molecule with potential for diverse therapeutic applications. While specific data for this exact molecule is limited, this document outlines its potential applications and relevant experimental protocols based on the well-established activities of structurally related benzimidazole derivatives, including those with sulfonyl and benzyl substitutions.

The benzimidazole core is associated with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anthelmintic properties.[4][5][6] The addition of a sulfonyl group can enhance the lipophilicity and biological activity of the parent molecule.[7] Furthermore, the N-benzyl group is a common substituent in many biologically active benzimidazoles, often contributing to enhanced potency. This combination of structural features in this compound suggests its potential as a lead compound for the development of novel therapeutic agents.

Potential Therapeutic Applications

Based on the pharmacological profiles of analogous compounds, this compound and its derivatives are promising candidates for investigation in the following areas:

-

Anticancer Activity: Benzimidazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling proteins like Bcl-2.[8][9] The 1-benzyl substituent, in particular, has been associated with potent anticancer effects.[3][10]

-

Antimicrobial Activity: The benzimidazole scaffold is a well-established pharmacophore in the design of antimicrobial agents.[1][11] Benzimidazole-sulfonyl derivatives have shown potent activity against a range of bacterial and fungal pathogens.[7] The parent compound, 1H-benzimidazole-2-sulfonic acid (BISA), has been identified as a glutamate racemase (GR) inhibitor, highlighting its potential for the development of novel antibacterial drugs.[12]

-

Antiparasitic Activity: Derivatives of 1H-benzimidazole-2-sulfonic acid have been utilized in the synthesis of compounds with antitrichinellosis activity.[12] Furthermore, N-benzyl benzimidazole derivatives have shown promising results against various Leishmania species.[6]

Data Presentation: Biological Activity of Structurally Related Benzimidazole Derivatives

The following tables summarize the biological activity of benzimidazole derivatives that are structurally related to this compound, providing a basis for predicting its potential efficacy.

Table 1: Anticancer Activity of Representative Benzimidazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |

| 1-benzyl-1H-benzimidazole-triazole analogue | MCF-7 | IC50 | 1.3 ± 0.18 µM | [10] |

| 1-benzyl-1H-benzimidazole-triazole analogue | A-549 | IC50 | 0.63 ± 0.21 µM | [10] |

| 1H-Benzimidazol-2-yl hydrazones | MDA-MB-231 | IC50 (72h) | 13 - 20 µM | [8] |

| Alkylsulfonyl benzimidazole derivatives | MCF-7 | IC50 | - | [9] |

Table 2: Antimicrobial Activity of Representative Benzimidazole Derivatives

| Compound/Derivative Class | Microorganism | Activity Metric | Value | Reference |

| 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine | S. aureus | MIC | 3.12 µg/mL | [11] |

| 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine | C. albicans | MIC | 3.12 µg/mL | [11] |

| Benzimidazolylbenzenesulfonamides | MRSA | MIC | 2-500 µg/mL | [13] |

| 1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines | S. aureus | MIC | 25–62.5 µg/ml | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound.

Protocol 1: Synthesis of this compound

This protocol is a proposed synthetic route based on established methods for the synthesis of related compounds.[10][14]

Step 1: Synthesis of 1H-benzimidazole-2-thiol

-

In a round-bottom flask, dissolve o-phenylenediamine in an ethanol-water solution.

-

Add potassium hydroxide and carbon disulfide to the solution.

-

Reflux the mixture for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and acidify to precipitate the product.

-

Filter, wash with water, and dry the precipitate to obtain 1H-benzimidazole-2-thiol.

Step 2: Synthesis of 1H-benzimidazole-2-sulfonic acid

-

Dissolve 1H-benzimidazole-2-thiol in a 50% sodium hydroxide solution.

-

Add potassium permanganate solution dropwise over 1 hour, maintaining the temperature.

-

After the addition is complete, continue stirring for a specified time.

-

Filter the reaction mixture.

-

Acidify the filtrate with hydrochloric acid to a pH of 1 to precipitate the sulfonic acid.[14]

-

Filter the precipitate, wash with water, and dry to yield 1H-benzimidazole-2-sulfonic acid.[14]

Step 3: Synthesis of this compound

-

Dissolve 1H-benzimidazole-2-sulfonic acid in a suitable solvent (e.g., DMF).

-

Add a base (e.g., potassium carbonate) to the solution.

-

Add benzyl bromide or benzyl chloride dropwise.

-

Heat the reaction mixture and monitor by TLC.

-

After the reaction is complete, cool the mixture and pour it into ice water.

-

Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxic effects of a compound on cancer cell lines.[8]

-

Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[11]

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in the broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization of Cellular Mechanisms and Workflows

The following diagrams illustrate potential mechanisms of action and experimental workflows relevant to the study of this compound.

Caption: Potential anticancer mechanisms of action.

Caption: Proposed synthetic workflow.

Caption: Workflow for MIC determination.

Conclusion

This compound represents a molecule of significant interest for medicinal chemistry research. By leveraging the known pharmacological activities of the benzimidazole scaffold, coupled with the structural contributions of the N-benzyl and 2-sulfonic acid groups, this compound holds promise for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The provided application notes and protocols offer a foundational framework for researchers to initiate the synthesis and biological evaluation of this and related compounds, paving the way for future drug discovery efforts. It is important to reiterate that the specific biological data for the title compound is not yet widely available, and the presented information is based on closely related analogues. Further experimental validation is crucial to fully elucidate the therapeutic potential of this compound. potential of this compound.

References

- 1. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Benzyl-1H-benzimidazole|Research Chemical [benchchem.com]

- 4. 1H-BENZIMIDAZOLE-2-SULFONIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Synthesis, biosimulation and pharmacological evaluation of benzimidazole derivatives with antihypertensive multitarget effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1H-BENZIMIDAZOLE-2-SULFONIC ACID | 40828-54-4 [chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-benzyl-1H-benzimidazole-2-sulfonic acid in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of 1-benzyl-1H-benzimidazole-2-sulfonic acid as a versatile ligand in coordination chemistry. The protocols outlined below are based on established synthetic methodologies for related benzimidazole derivatives and their metal complexes.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry and materials science due to their diverse biological activities and coordination capabilities. The introduction of a sulfonic acid group at the 2-position and a benzyl group at the 1-position of the benzimidazole core creates a multifunctional ligand, this compound. This ligand offers intriguing possibilities for the design of novel metal complexes with potential applications in catalysis, bioinorganic chemistry, and drug development. The sulfonic acid moiety can act as a coordination site and also enhance the aqueous solubility of the resulting metal complexes. The benzyl group can be varied to fine-tune the steric and electronic properties of the ligand.

Synthesis of this compound

The synthesis of the target ligand can be achieved through a two-step process, starting with the preparation of the precursor, 1H-benzimidazole-2-sulfonic acid, followed by N-benzylation.

dot

Experimental Protocols

Protocol 1: Synthesis of 1H-Benzimidazole-2-sulfonic acid

This protocol is adapted from the synthesis of related benzimidazole-2-sulfonic acids.[1][2]

-

Synthesis of 1H-Benzimidazole-2-thiol:

-

In a round-bottom flask, dissolve potassium hydroxide in an ethanol-water mixture.

-

Add o-phenylenediamine to the solution and stir until dissolved.

-

Slowly add carbon disulfide to the reaction mixture at room temperature.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain 1H-benzimidazole-2-thiol.

-

-

Oxidation to 1H-Benzimidazole-2-sulfonic acid:

-

To a solution of 1H-benzimidazole-2-thiol in aqueous sodium hydroxide, slowly add a solution of potassium permanganate in water while maintaining the temperature.[1]

-

After the addition is complete, reflux the mixture for 1 hour.[1]

-

Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

-

Acidify the filtrate with hydrochloric acid to a pH of 1 to precipitate the product.[1]

-

Filter the white precipitate, wash thoroughly with cold water, and dry to yield 1H-benzimidazole-2-sulfonic acid.

-

Protocol 2: Synthesis of this compound

This protocol is a general method for the N-alkylation of benzimidazole derivatives.

-

N-Benzylation:

-

In a suitable solvent such as N,N-dimethylformamide (DMF), suspend 1H-benzimidazole-2-sulfonic acid.

-

Add a base (e.g., potassium carbonate or sodium hydride) to the suspension and stir for a short period to deprotonate the imidazole nitrogen.

-

Add benzyl chloride (or benzyl bromide) to the reaction mixture.

-

Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC.

-

After completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Filter the precipitate, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol-water) to obtain pure this compound.

-

Coordination Chemistry

This compound is expected to act as a bidentate ligand, coordinating to metal ions through the N3 nitrogen of the benzimidazole ring and one of the oxygen atoms of the sulfonic acid group, forming a stable chelate ring.

dot

References

Application Notes and Protocols for N-Benzylation of Benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-benzylation of benzimidazole, a fundamental reaction in medicinal chemistry for the synthesis of a wide range of biologically active compounds. The protocols outlined below offer flexibility in the choice of reagents and reaction conditions.

Introduction

The N-benzylation of benzimidazole is a crucial synthetic transformation that introduces a benzyl group onto one of the nitrogen atoms of the benzimidazole ring. This modification is of significant interest in drug discovery as the N-benzyl benzimidazole scaffold is a "privileged structure," found in numerous compounds with diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1] The reaction typically proceeds via a nucleophilic substitution mechanism where the benzimidazole anion attacks the benzylic carbon of a benzyl halide. The choice of base, solvent, and reaction temperature can influence the reaction's efficiency and, in the case of unsymmetrically substituted benzimidazoles, the regioselectivity of the N-alkylation.[2]

General Reaction Scheme

The N-benzylation of benzimidazole involves the deprotonation of the benzimidazole N-H by a base, followed by the nucleophilic attack of the resulting anion on benzyl halide (e.g., benzyl chloride or benzyl bromide) to yield the N-benzyl benzimidazole product.

Caption: General reaction scheme for the N-benzylation of benzimidazole.

Experimental Protocols

Two common and effective protocols for the N-benzylation of benzimidazole are detailed below. Protocol 1 utilizes potassium carbonate, a milder base, in N,N-dimethylformamide (DMF), while Protocol 2 employs sodium hydride, a stronger base, in the same solvent.

Protocol 1: N-Benzylation using Potassium Carbonate in DMF

This method is a widely used and relatively mild procedure for N-alkylation.[2]

Materials:

-

Benzimidazole

-

Benzyl chloride or Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add benzimidazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

-

Addition of Benzylating Agent: Stir the mixture at room temperature for 15-20 minutes. To this suspension, add benzyl chloride or benzyl bromide (1.1 eq) dropwise.

-

Reaction: Heat the reaction mixture to 80-90°C and stir for 3-4 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-benzyl benzimidazole.[4]

Protocol 2: N-Benzylation using Sodium Hydride in DMF

This protocol uses a stronger base and is often faster, proceeding at room temperature.

Materials:

-

Benzimidazole

-

Benzyl chloride or Benzyl bromide

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate or Chloroform

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask (oven-dried)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringe and septa

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

-

Deprotonation: Cool the suspension to 0°C using an ice bath. Add a solution of benzimidazole (1.0 eq) in anhydrous DMF dropwise to the NaH suspension. Stir the mixture at room temperature for 30 minutes.

-

Addition of Benzylating Agent: Cool the reaction mixture back to 0°C and add benzyl chloride or benzyl bromide (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours, or until the reaction is complete as monitored by TLC.

-

Quenching and Work-up: Carefully quench the reaction by the dropwise addition of ice-cold water at 0°C.

-

Extraction: Extract the mixture with chloroform or ethyl acetate.

-

Washing: Wash the organic layer with water to remove DMF.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the pure N-benzyl benzimidazole.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reported conditions for the N-benzylation of benzimidazole and its derivatives, providing a comparative overview of different methodologies.

| Benzimidazole Derivative | Benzylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |